molecular formula C11H11ClO B2396011 1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one CAS No. 309253-60-9

1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one

Cat. No.: B2396011
CAS No.: 309253-60-9
M. Wt: 194.66
InChI Key: RTQFNKZPZXAHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H11ClO. It is a significant chemical intermediate used in various industrial applications, particularly in the synthesis of other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one typically involves the reaction of 1-(2-chlorocyclopropyl)ethanone with a phenyl group under controlled conditions. One common method includes the use of dichloromethane as a solvent and methanol as a reagent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reaction vessels and continuous flow reactors. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, influencing the overall biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one is unique due to its specific chlorocyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthesizing specialized compounds and studying specific biochemical interactions .

Properties

IUPAC Name

1-[4-(2-chlorocyclopropyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-7(13)8-2-4-9(5-3-8)10-6-11(10)12/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQFNKZPZXAHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CC2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.